REACTION_CXSMILES
|
[S:1]1[CH2:6][CH2:5]C(=O)[CH2:3][CH2:2]1.[CH:8](OC)([O:11][CH3:12])[O:9][CH3:10]>CO.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C[O-].[Na+]>[CH3:10][O:9][C:8]1([O:11][CH3:12])[CH2:5][CH2:6][S:1][CH2:2][CH2:3]1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
S1CCC(CC1)=O
|
Name
|
|
Quantity
|
28.3 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
67 mg
|
Type
|
catalyst
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
NaOMe
|
Quantity
|
0.35 mL
|
Type
|
catalyst
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
excess methanol and trimethyl orthoformate was removed by distillation (atmospheric pressure)
|
Type
|
DISTILLATION
|
Details
|
Further distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1(CCSCC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |